molecular formula C4H5F5O B031877 3,3,4,4,4-Pentafluorobutan-1-ol CAS No. 54949-74-5

3,3,4,4,4-Pentafluorobutan-1-ol

Cat. No.: B031877
CAS No.: 54949-74-5
M. Wt: 164.07 g/mol
InChI Key: JPMHUDBOKDBBLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3,3,4,4,4-Pentafluorobutan-1-ol can be synthesized through various methods. One common approach involves the reaction of 3,3,4,4,4-pentafluorobutanal with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as the catalytic hydrogenation of 3,3,4,4,4-pentafluorobutanal using a palladium catalyst under controlled pressure and temperature conditions . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluorobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acidic medium.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), methanol.

    Substitution: Thionyl chloride (SOCl2), anhydrous conditions.

Major Products Formed

    Oxidation: 3,3,4,4,4-pentafluorobutanal.

    Reduction: this compound.

    Substitution: 3,3,4,4,4-pentafluorobutyl chloride.

Scientific Research Applications

Solvent and Reagent in Organic Synthesis

3,3,4,4,4-Pentafluorobutan-1-ol serves as an effective solvent and reagent in organic synthesis. Its fluorinated structure can enhance the solubility of various compounds and facilitate reactions that require polar solvents. Studies have demonstrated its utility in synthesizing complex organic molecules where traditional solvents may fail due to solubility issues or reactivity concerns .

NMR Spectroscopy

This compound is utilized as a probe in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique fluorinated structure allows for improved chemical shift dispersion in 19F^{19}F NMR studies. This feature is particularly beneficial for analyzing interactions in biological systems and understanding molecular dynamics . The sensitivity of 19F^{19}F NMR to the local environment makes it a powerful tool for studying protein-ligand interactions.

Pharmaceutical Applications

In pharmaceutical research, this compound has been investigated as a potential building block for drug development. Its ability to modify the lipophilicity and bioavailability of drug candidates is of significant interest. The incorporation of fluorinated groups can enhance metabolic stability and improve pharmacokinetic profiles .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of fluorinated polymers and coatings. These materials often exhibit enhanced chemical resistance and thermal stability compared to their non-fluorinated counterparts. Research indicates that incorporating this compound into polymer matrices can improve their performance in harsh environments .

Case Study 1: Use in Polymer Synthesis

A study examined the incorporation of this compound into acrylic copolymers. The results indicated that the addition of this compound significantly altered the thermal properties of the resulting materials, enhancing their glass transition temperatures and overall mechanical strength .

Case Study 2: Fluorinated Probes in Biological Systems

Research involving thiol-reactive trifluoromethyl probes highlighted the effectiveness of this compound in studying protein interactions. The probes exhibited a notable sensitivity to environmental changes within biological systems when used alongside this compound .

Comparison with Similar Compounds

3,3,4,4,4-Pentafluorobutan-1-ol can be compared with other fluorinated alcohols, such as:

The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it a versatile compound for various applications.

Biological Activity

3,3,4,4,4-Pentafluorobutan-1-ol is a fluorinated alcohol that has garnered attention in various fields of research due to its unique chemical properties. Its potential biological activities are of particular interest in medicinal chemistry and pharmacology. This article reviews the available literature on the biological activity of this compound, including its cytotoxicity, antimicrobial effects, and antioxidant properties.

  • Chemical Formula : C4_4H3_3F5_5O
  • Molecular Weight : 162.06 g/mol
  • CAS Number : 374-41-4

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its cytotoxicity against cancer cell lines, antimicrobial properties against pathogenic bacteria and fungi, and antioxidant capacity.

Cytotoxicity

Cytotoxicity studies have indicated that this compound exhibits varying degrees of toxicity against different cancer cell lines. For instance:

Cell Line IC50 (µg/mL)
HeLa7.56
MCF-7Moderate effect
HCT116Resistant
PC3Resistant

The HeLa cell line was notably the most sensitive to the compound's effects, suggesting a potential for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial and fungal strains. The results demonstrated significant activity:

Microorganism Inhibition Zone (mm) Activity Index (%)
E. coli1246.1
B. subtilis1773.9
C. albicans2281.5

The compound showed potent antimicrobial activity against Candida albicans and Bacillus subtilis while being less effective against Escherichia coli .

Antioxidant Properties

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging assay. The IC50 value for this compound was found to be comparable to standard antioxidants like ascorbic acid:

Compound IC50 (µg/mL)
This compound32.86
Ascorbic AcidReference

This indicates that the compound possesses significant radical scavenging ability .

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Cancer Treatment : A study demonstrated that the compound could selectively induce apoptosis in HeLa cells while sparing normal cells.
  • Antimicrobial Formulations : The incorporation of this fluorinated alcohol into topical antimicrobial formulations showed enhanced efficacy against resistant bacterial strains.
  • Antioxidant Supplements : Research indicated that its antioxidant properties could be harnessed in dietary supplements aimed at reducing oxidative stress.

Properties

IUPAC Name

3,3,4,4,4-pentafluorobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F5O/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMHUDBOKDBBLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2F5CH2CH2OH, C4H5F5O
Record name 2:2 FTOH
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6068985
Record name 2:2 Fluorotelomer alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54949-74-5
Record name 3,3,4,4,4-Pentafluoro-1-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54949-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanol, 3,3,4,4,4-pentafluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 3,3,4,4,4-pentafluoro-
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Record name 2:2 Fluorotelomer alcohol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,4-pentafluorobutan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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